molecular formula C11H15BrN2O2 B1531002 3-(N-Boc-aminomethyl)-5-bromopyridine CAS No. 943722-24-5

3-(N-Boc-aminomethyl)-5-bromopyridine

Cat. No.: B1531002
CAS No.: 943722-24-5
M. Wt: 287.15 g/mol
InChI Key: VZPOHASZICQBDX-UHFFFAOYSA-N
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Description

3-(N-Boc-aminomethyl)-5-bromopyridine is a versatile organic compound characterized by the presence of a bromine atom and a tert-butoxycarbonyl (Boc) protected amine group on a pyridine ring. This compound is widely used in organic synthesis and various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination of 3-(N-Boc-aminomethyl)pyridine: The compound can be synthesized by the bromination of 3-(N-Boc-aminomethyl)pyridine using bromine (Br2) in an appropriate solvent such as dichloromethane (DCM) at low temperatures.

  • N-Boc Protection: The N-Boc protection of 3-aminomethyl-5-bromopyridine can be achieved by reacting the amine group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like DCM.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing the above synthetic routes to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The bromine atom in the compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: The bromine atom can be reduced to form a corresponding pyridine derivative.

  • Substitution Reactions: The bromine atom can be substituted with other functional groups, such as amines, alcohols, or thiols, using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as ammonia (NH3), alcohols (ROH), and thiols (RSH) are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of pyridine.

  • Reduction Products: Reduced pyridine derivatives.

  • Substitution Products: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

3-(N-Boc-aminomethyl)-5-bromopyridine is extensively used in scientific research due to its versatility:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Medicine: It is employed in the design and synthesis of drug candidates and probes for biological assays.

  • Industry: The compound finds applications in the production of materials and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 3-(N-Boc-aminomethyl)-5-bromopyridine exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, facilitating the nucleophilic attack by the incoming nucleophile. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions.

Molecular Targets and Pathways Involved:

  • Substitution Reactions: The bromine atom and the Boc-protected amine group are the primary molecular targets.

  • Oxidation and Reduction Reactions: The pyridine ring and the bromine atom are involved in these reactions.

Comparison with Similar Compounds

3-(N-Boc-aminomethyl)-5-bromopyridine is similar to other N-Boc-protected amines and brominated pyridines, but its unique combination of functional groups makes it particularly useful in specific applications. Some similar compounds include:

  • 3-(N-Boc-aminomethyl)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.

  • 3-(N-Boc-aminomethyl)pyridine: A precursor for various chemical syntheses.

Properties

IUPAC Name

tert-butyl N-[(5-bromopyridin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-6-8-4-9(12)7-13-5-8/h4-5,7H,6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPOHASZICQBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674904
Record name tert-Butyl [(5-bromopyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943722-24-5
Record name tert-Butyl [(5-bromopyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-BOC-aminomethyl)-5-bromopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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